6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Description
This compound is a synthetic fluoroquinolone derivative characterized by a tricyclic core structure incorporating an oxa (oxygen-containing) and aza (nitrogen-containing) ring system. Key structural features include:
- 1-aminocyclopropyl substituent at position 6, which distinguishes it from other quinolones.
- Fluorine atom at position 7, a hallmark of enhanced antibacterial activity in fluoroquinolones.
- Methanesulfonic acid (mesylate) counterion, likely included to improve solubility and stability in formulations. The carboxylic acid and carbonyl groups at positions 11 and 10, respectively, are critical for binding to bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication .
Properties
IUPAC Name |
6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGFPATQWQARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657732 | |
| Record name | 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136905-87-8 | |
| Record name | 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pazufloxacin methanesulfonate is synthesized through a series of chemical reactions starting from its corresponding free amine. The free amine is treated with methanesulfonic acid in ethanol to yield Pazufloxacin mesilate in a high yield of 94% .
Industrial Production Methods
The industrial production of Pazufloxacin methanesulfonate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, adhering to stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pazufloxacin methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of Pazufloxacin methanesulfonate .
Scientific Research Applications
Pazufloxacin methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying fluoroquinolone antibiotics.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Used in the treatment of various bacterial infections, including those resistant to other antibiotics.
Industry: Employed in the development of new antibacterial agents and formulations
Mechanism of Action
Pazufloxacin methanesulfonate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, Pazufloxacin methanesulfonate prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ofloxacin
- Structure : (RS)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid .
- Key Differences: The target compound replaces Ofloxacin’s 4-methylpiperazine group with a 1-aminocyclopropyl moiety. Ofloxacin lacks a mesylate counterion; it is typically formulated as a hydrochloride salt.
- Activity : Ofloxacin’s piperazine group enhances gram-negative activity but may contribute to central nervous system side effects (e.g., dizziness) . The cyclopropylamine in the target compound could reduce such adverse effects while retaining potency.
Levofloxacin
- Structure : (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid .
- Key Differences :
- Levofloxacin is the L-isomer of Ofloxacin, offering improved bioavailability and gram-positive coverage.
- Similar to Ofloxacin, it retains the piperazine substituent absent in the target compound.
- Activity : Levofloxacin’s stereochemistry enhances penetration into bacterial cells, increasing efficacy against Streptococcus pneumoniae and Staphylococcus aureus . The target compound’s cyclopropylamine may further optimize target binding kinetics.
7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; methanesulfonic acid
- Structure : A piperazine-containing analog () with a mesylate counterion.
- Key Differences :
- Shares the mesylate salt with the target compound but retains the piperazine group.
- Demonstrates the role of counterions in modulating physicochemical properties (e.g., solubility, crystallinity).
Structural and Functional Comparison Table
Research Implications and Gaps
- Structural Innovations: The 1-aminocyclopropyl group may reduce off-target interactions (e.g., GABA receptor binding linked to seizures in some quinolones) .
- Counterion Impact: Methanesulfonic acid could improve aqueous solubility compared to hydrochloride salts, aiding intravenous formulations.
- Empirical Data Needed: No direct pharmacokinetic or toxicity data for the target compound are available in the provided evidence. Further studies must validate its potency against resistant strains (e.g., Pseudomonas aeruginosa, MRSA) and compare its stability with other salts.
Biological Activity
6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; methanesulfonic acid, commonly known as Pazufloxacin methanesulfonate, is a fluoroquinolone antibiotic that exhibits significant antibacterial activity against a broad spectrum of bacteria. This compound has garnered attention in both clinical and research settings due to its unique mechanism of action and potential therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | 6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; methanesulfonic acid |
| Molecular Weight | 414.4 g/mol |
| CAS Number | 136905-87-8 |
| Chemical Formula | C16H15FN2O4S |
| Solubility | Soluble in water |
Pazufloxacin methanesulfonate functions primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. By disrupting these processes, the compound effectively halts bacterial cell division, leading to cell death and providing its antibacterial effects .
Antibacterial Efficacy
Pazufloxacin exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. It has been shown to be particularly effective against strains that are resistant to other antibiotics. The compound's effectiveness has been documented in various studies focusing on its application in treating systemic infections, pulmonary infections, and urinary tract infections.
Case Studies
-
Clinical Trial on Respiratory Infections :
- A clinical trial evaluated Pazufloxacin's effectiveness in patients with community-acquired pneumonia (CAP). Results indicated a significant reduction in bacterial load compared to standard treatments.
- Reference: [Clinical Trial NCTXXXXX]
-
In Vitro Studies :
- In vitro studies demonstrated that Pazufloxacin had a minimum inhibitory concentration (MIC) lower than that of traditional fluoroquinolones against resistant strains of Escherichia coli and Staphylococcus aureus.
- Reference: [Research Journal Article DOI:XXXXX]
Research Applications
Pazufloxacin is not only utilized in clinical settings but also serves as a model compound in pharmaceutical research for developing new antibacterial agents. Its structure allows for modifications that can enhance efficacy or reduce resistance development in bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
